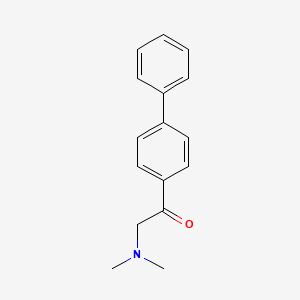

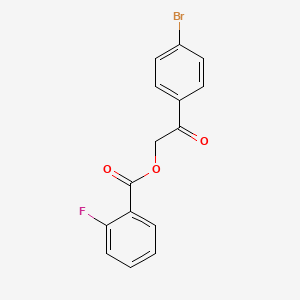

![molecular formula C11H22N2O B5670414 1,3,5,7-tetramethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5670414.png)

1,3,5,7-tetramethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 1,3,5,7-tetramethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol involves complex organic reactions. For example, Fernández et al. (1995) described the synthesis of esters derived from a similar compound, 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, which were then studied using NMR spectroscopy and X-ray diffraction to explore their structure and conformation (Fernández et al., 1995). Similarly, Smith et al. (1994) synthesized 9-azabicyclo[4.2.1]nonan-1-ols and explored their tautomerism and structural characteristics through chemical reactions (Smith et al., 1994).

Molecular Structure Analysis

The molecular structure of such compounds often exhibits conformational flexibility. Klepikova et al. (2003) studied the spatial structure of 3,7-dialkoxyalkyl-3,7-diazabicyclo[3.3.1]nonan-9-ols, finding that these molecules predominantly exist in a chair-boat conformation in solution, which is energetically favorable due to intramolecular hydrogen bonding (Klepikova et al., 2003).

Chemical Reactions and Properties

Vatsadze et al. (2006) investigated the redox reactions within the 3,7-diazabicyclo[3.3.1]nonan-9-one system, demonstrating a stereoselective formation of a specific derivative through an intramolecular redox hydride transfer, showcasing the compound's unique reactivity (Vatsadze et al., 2006).

Physical Properties Analysis

Investigations into the physical properties of these compounds often involve spectroscopic methods. Palafox et al. (1991) conducted a study on 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, using the AM1 semi-empirical method to obtain optimized geometry and compare it with X-ray diffraction results, providing insights into the vibrational frequencies and intensities (Palafox et al., 1991).

Propiedades

IUPAC Name |

1,3,5,7-tetramethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-10-5-12(3)7-11(2,9(10)14)8-13(4)6-10/h9,14H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCZGAZGRBEYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN(CC(C1O)(CN(C2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-2-methyl-4-{3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrimidine](/img/structure/B5670345.png)

![1,3,10-trimethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5670353.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B5670361.png)

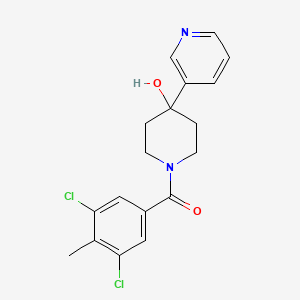

![N-(2-{1-[(8-chloro-4-hydroxyquinolin-2-yl)methyl]piperidin-2-yl}ethyl)acetamide](/img/structure/B5670379.png)

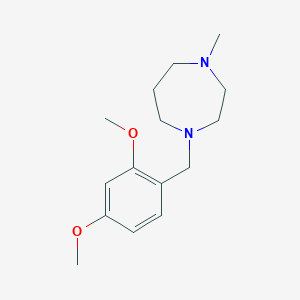

![(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]-4-piperidinol](/img/structure/B5670382.png)

![1-[2-(2-allylphenoxy)ethyl]-1H-imidazole](/img/structure/B5670406.png)

![4-[2-(tetrahydrofuran-3-yl)ethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5670421.png)

![(1S*,5R*)-3-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5670434.png)

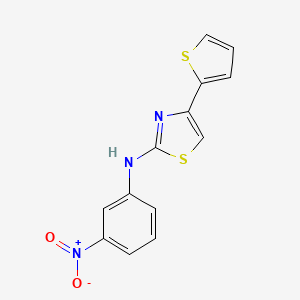

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-nitrobenzamide](/img/structure/B5670443.png)